Cas no 1206970-05-9 (1-(5-Methylpyrimidin-4-yl)piperidin-3-ol)

1-(5-Methylpyrimidin-4-yl)piperidin-3-ol 化学的及び物理的性質
名前と識別子
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- 1-(5-Methylpyrimidin-4-yl)piperidin-3-ol
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- インチ: 1S/C10H15N3O/c1-8-5-11-7-12-10(8)13-4-2-3-9(14)6-13/h5,7,9,14H,2-4,6H2,1H3
- InChIKey: HAJVWQAWPRPGCM-UHFFFAOYSA-N
- ほほえんだ: N1(C2C(C)=CN=CN=2)CCCC(O)C1
1-(5-Methylpyrimidin-4-yl)piperidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR322915-250mg |
1-(5-Methylpyrimidin-4-yl)piperidin-3-ol |
1206970-05-9 | 250mg |
£332.00 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596726-250mg |
1-(5-Methylpyrimidin-4-yl)piperidin-3-ol |
1206970-05-9 | 98% | 250mg |
¥3714.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00832971-1g |
1-(5-MEthylpyrimidin-4-yl)piperidin-3-ol |
1206970-05-9 | 95% | 1g |
¥5558.0 | 2023-04-05 |
1-(5-Methylpyrimidin-4-yl)piperidin-3-ol 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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1-(5-Methylpyrimidin-4-yl)piperidin-3-olに関する追加情報
1-(5-Methylpyrimidin-4-yl)piperidin-3-ol (CAS No. 1206970-05-9): A Comprehensive Overview
1-(5-Methylpyrimidin-4-yl)piperidin-3-ol (CAS No. 1206970-05-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structure, is a member of the piperidine family and features a pyrimidine moiety, making it a valuable candidate for various biological studies and drug development initiatives.
The chemical structure of 1-(5-Methylpyrimidin-4-yl)piperidin-3-ol consists of a piperidine ring with a hydroxyl group at the 3-position and a 5-methylpyrimidine substituent at the 1-position. This structural arrangement confers specific chemical and biological properties that have been the focus of numerous research efforts. The presence of the hydroxyl group and the methylated pyrimidine ring provides opportunities for interactions with various biological targets, including enzymes, receptors, and other cellular components.
Recent studies have highlighted the potential of 1-(5-Methylpyrimidin-4-yl)piperidin-3-ol in modulating key signaling pathways involved in disease processes. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 1-(5-Methylpyrimidin-4-yl)piperidin-3-ol could be a promising lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, 1-(5-Methylpyrimidin-4-yl)piperidin-3-ol has shown potential in neurodegenerative disease models. A study published in Nature Communications reported that this compound can protect neurons from oxidative stress and reduce neuroinflammation, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these protective effects is thought to involve the modulation of mitochondrial function and the inhibition of pro-apoptotic pathways.
The pharmacokinetic properties of 1-(5-Methylpyrimidin-4-yl)piperidin-3-ol have also been investigated to assess its suitability for therapeutic use. Studies have shown that this compound exhibits good oral bioavailability and favorable metabolic stability, making it an attractive candidate for further preclinical and clinical evaluation. However, more detailed studies are needed to fully understand its pharmacokinetic profile and potential side effects.
In the context of drug discovery, 1-(5-Methylpyrimidin-4-yl)piperidin-3-ol has been used as a scaffold for the design and synthesis of novel compounds with enhanced biological activities. Researchers have explored various structural modifications to optimize its potency, selectivity, and pharmacological properties. For example, substituting different functional groups on the piperidine ring or modifying the pyrimidine moiety has led to the identification of several analogs with improved therapeutic potential.
The safety profile of 1-(5-Methylpyrimidin-4-yl)piperidin-3-ol is another critical aspect that has been evaluated in preclinical studies. Toxicity assays have indicated that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new chemical entity, comprehensive safety assessments will be necessary before advancing to human clinical trials.
In conclusion, 1-(5-Methylpyrimidin-4-yl)piperidin-3-ol (CAS No. 1206970-05-9) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in various areas of medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and biological effects, this compound is likely to play an increasingly important role in the discovery and development of novel therapeutics.
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